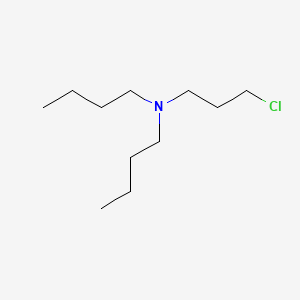

N-(3-Chloropropyl)dibutylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51133. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-butyl-N-(3-chloropropyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24ClN/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLMKUQEPXRMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189949 | |

| Record name | N-(3-Chloropropyl)dibutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36421-15-5 | |

| Record name | N-Butyl-N-(3-chloropropyl)-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36421-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropyl)dibutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036421155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36421-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chloropropyl)dibutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloropropyl)dibutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-Chloropropyl)dibutylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZLC4BY7K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Chloropropyl)dibutylamine (CAS: 36421-15-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Chloropropyl)dibutylamine, with the Chemical Abstracts Service (CAS) number 36421-15-5, is a tertiary amine of significant interest in the pharmaceutical and chemical industries.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety considerations, with a particular focus on its role as a key intermediate in organic synthesis.

This compound, also known by synonyms such as 1-Chloro-3-dibutylaminopropane and N-Butyl-N-(3-chloropropyl)butan-1-amine, is primarily recognized for its crucial role as a building block in the synthesis of Dronedarone.[1][3][4] Dronedarone is an antiarrhythmic medication used for the management of heart rhythm disorders.[1] Beyond its pharmaceutical applications, this compound also finds utility as a corrosion inhibitor in the oil and gas industry and as a surfactant in the production of personal care products.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| CAS Number | 36421-15-5 | [1][2][3] |

| Molecular Formula | C11H24ClN | [1][2][3] |

| Molecular Weight | 205.77 g/mol | [2][3][6] |

| Appearance | Colorless to pale yellow liquid | [1][2][5] |

| Boiling Point | 118-130 °C at 25 Torr; 253.2 °C at 760 mmHg | [1][2][3] |

| Density | 0.899 ± 0.06 g/cm³ (Predicted) | [1][2][3] |

| Flash Point | 106.9 °C | [1][2] |

| Refractive Index | 1.45 | [1] |

| pKa | 9.39 ± 0.50 (Predicted) | [3][5] |

| Solubility | Soluble in organic solvents like alcohol and ether; insoluble in water. | [5][7] |

| Storage Temperature | 2-8°C, in a cool, dry, well-closed container, shielded from moisture and strong light or heat. | [1][3][8] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the reaction of 3-(dibutylamino)propan-1-ol with a chlorinating agent, typically thionyl chloride.

Synthesis of this compound from 3-(Dibutylamino)propan-1-ol

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

3-(Dibutylamino)propan-1-ol

-

Thionyl chloride

-

Chloroform

-

Water

-

Dichloromethane

-

Potassium carbonate

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-(dibutylamino)propan-1-ol (1 equivalent) in chloroform.

-

Slowly add thionyl chloride (2 equivalents) to the solution via a syringe.

-

Stir the reaction mixture under reflux conditions for 7 hours.

-

After completion of the reaction (monitored by a suitable technique like TLC), dilute the mixture with water and dichloromethane.

-

Add potassium carbonate to neutralize the excess acid.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under vacuum to yield this compound as a yellow oil.[3]

Caption: Synthesis workflow for this compound.

Applications

Intermediate in Dronedarone Synthesis

The most significant application of this compound is as a key intermediate in the manufacturing of Dronedarone hydrochloride, an antiarrhythmic drug.[1][2][3][4] Its chemical structure allows for the introduction of the dibutylaminopropyl side chain, which is essential for the therapeutic activity of Dronedarone.

Caption: Role of this compound in Dronedarone synthesis.

Corrosion Inhibitor

This compound is also utilized as a corrosion inhibitor, particularly in the oil and gas industry.[5] It functions by forming a protective film on metal surfaces, thereby preventing corrosion and extending the lifespan of equipment.[5]

Caption: Logical workflow of corrosion inhibition.

Other Applications

Other reported applications include its use as a surfactant in personal care products like shampoos and soaps, where it reduces the surface tension of liquids.[5] It is also mentioned as an impurity of the antiarrhythmic drug Butoprozine.[3][4] Additionally, it can be used as a crosslinking agent, catalyst, and antioxidant in various chemical formulations.[7]

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[5][6][9] It is harmful if swallowed or inhaled.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[5][10] Work should be conducted in a well-ventilated area or a fume hood.[10]

First Aid Measures:

-

If on skin: Wash with plenty of water.[11] If irritation occurs, seek medical attention.[11]

-

If in eyes: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

If inhaled: Move the person to fresh air.[11]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[11] Seek immediate medical attention.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its primary role in the synthesis of Dronedarone underscores its importance in drug development. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and manufacturing. The continued demand for Dronedarone is likely to drive further interest and potential innovations in the production and application of this key intermediate.[1]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 36421-15-5 [chemicalbook.com]

- 4. ja.senfeidachem.com [ja.senfeidachem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C11H24ClN | CID 96084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 36421-15-5|this compound|BLD Pharm [bldpharm.com]

- 9. 36421-15-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. chemicalbook.com [chemicalbook.com]

N-(3-Chloropropyl)dibutylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of N-(3-Chloropropyl)dibutylamine, a key intermediate in various organic syntheses, including the production of pharmaceuticals like Dronedarone.[1] This document outlines its physicochemical characteristics, standardized experimental protocols for their determination, and logical workflows relevant to its synthesis and quality control.

Core Physical and Chemical Properties

This compound, with the CAS number 36421-15-5, is typically a colorless to pale yellow liquid.[1][2][3] It is soluble in organic solvents but insoluble in water.[4]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄ClN | [1] |

| Molecular Weight | 205.77 g/mol | |

| CAS Number | 36421-15-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Density | 0.899 g/cm³ | [5] |

| Boiling Point | 253.2°C at 760 mmHg | [5] |

| 118-130°C at 25 Torr | ||

| Melting Point | Approximately -61°C | [4] |

| Flash Point | 106.9°C | [1] |

| Refractive Index | 1.45 | [1] |

| Predicted pKa | 9.39 ± 0.50 |

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid chemical intermediates like this compound are outlined below. These protocols are based on established standard methods to ensure accuracy and reproducibility.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common and effective method is the Siwoloboff method using a Thiele tube.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 300°C)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., paraffin oil)

-

Stand and clamps

Procedure:

-

A small volume (2-3 mL) of this compound is placed into the small test tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is clamped and immersed in a Thiele tube containing paraffin oil, ensuring the heat transfer fluid level is above the sample level.

-

The side arm of the Thiele tube is gently heated.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped when a continuous and rapid stream of bubbles is observed.

-

The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density

The density of a liquid can be accurately measured using a digital density meter, a method standardized by ASTM D4052.[8] This technique is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample.[9]

Apparatus:

-

Digital Density Meter (e.g., oscillating U-tube type)

-

Syringe for sample injection

-

Thermostatic control for the measuring cell

-

Cleaning solvents (e.g., acetone, ethanol)

-

Dry air or nitrogen source

Procedure:

-

Calibrate the instrument using two standards of known density, typically dry air and deionized water.

-

Set the temperature of the measuring cell to the desired measurement temperature (e.g., 20°C or 25°C).

-

Clean the U-tube with an appropriate solvent and dry it completely with a stream of air or nitrogen.

-

Inject the this compound sample into the measuring cell using a syringe, ensuring no air bubbles are present.[8]

-

Allow the sample to reach thermal equilibrium.

-

The instrument will measure the oscillation period and automatically calculate and display the density.[9]

-

Clean the cell thoroughly after the measurement.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is a crucial parameter for quality control. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, 589 nm)

-

Dropper or pipette

-

Lens cleaning tissue

-

Standard liquid of known refractive index (for calibration)

Procedure:

-

Turn on the refractometer and the light source. Circulate water from the constant temperature bath through the prisms to maintain a constant temperature (e.g., 20°C).

-

Clean the surfaces of the illuminating and refracting prisms with a suitable solvent (e.g., ethanol) and a soft lens tissue.

-

Calibrate the instrument using a standard liquid with a known refractive index.

-

Place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Looking through the eyepiece, adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is observed, adjust the chromaticity screw to eliminate it.

-

Read the refractive index value directly from the instrument's scale.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can form an ignitable mixture with air. The Pensky-Martens closed-cup method (ASTM D93) is suitable for liquids like this compound.[10][11]

Apparatus:

-

Pensky-Martens closed-cup tester (manual or automated)

-

Heating source

-

Stirrer

-

Ignition source (gas flame or electric igniter)

Procedure:

-

Ensure the apparatus is clean and dry.

-

Fill the test cup with this compound to the marked level.

-

Place the lid on the cup and position the assembly in the heating unit.

-

Begin heating the sample at a specified, constant rate while continuously stirring.

-

At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.[10]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[11]

-

Record the observed flash point and correct for barometric pressure if necessary.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key logical relationships and processes involving this compound.

Synthesis Pathway of this compound

A common laboratory synthesis of this compound involves the reaction of 3-(dibutylamino)propan-1-ol with thionyl chloride.[12] Another reported method is the reaction of 3-chloropropanol with dibutylamine.[4] The diagram below outlines the former process.

Quality Control Workflow for Chemical Intermediates

This diagram illustrates a typical quality control workflow for a chemical intermediate like this compound, ensuring it meets the required specifications before use in further manufacturing processes.

References

- 1. innospk.com [innospk.com]

- 2. schoolphysics.co.uk [schoolphysics.co.uk]

- 3. matestlabs.com [matestlabs.com]

- 4. chembk.com [chembk.com]

- 5. This compound [myskinrecipes.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 10. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 11. delltech.com [delltech.com]

- 12. This compound | 36421-15-5 [chemicalbook.com]

Navigating the Solution: A Technical Guide to the Organic Solvent Solubility of N-(3-Chloropropyl)dibutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of N-(3-Chloropropyl)dibutylamine in organic solvents, a critical parameter for its application in research and pharmaceutical development. Due to its role as a key intermediate in the synthesis of various organic molecules, understanding its behavior in different solvent systems is paramount for process optimization, purification, and formulation.

Qualitative Solubility Profile

This compound is consistently reported as being soluble in a range of organic solvents while demonstrating insolubility in water.[1][2] This behavior is consistent with its chemical structure, which features a significant non-polar alkyl component.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description |

| Alcohols | Alcohol (general) | Soluble[1] |

| Ethers | Ether (general) | Soluble[1] |

| General Organic | Organic Solvents | Soluble[1][2] |

| Aqueous | Water | Insoluble[1][2] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized methodology for the quantitative determination of this compound solubility in a specific organic solvent. This protocol is based on the isothermal equilibrium method, a standard and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature orbital shaker or magnetic stirrer with a water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance (readable to at least 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or a water bath with magnetic stirring.

-

Allow the mixtures to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure that saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely evaporated, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Chromatographic Analysis (Primary Method):

-

Accurately dilute a known volume of the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvent for specific handling and disposal instructions.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in organic solvents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-(3-Chloropropyl)dibutylamine

This document provides a comprehensive technical overview of this compound, a key chemical intermediate in various industrial and pharmaceutical applications. It details the compound's chemical and physical properties, synthesis protocols, primary applications, and essential safety information.

Introduction

This compound, systematically named N-butyl-N-(3-chloropropyl)butan-1-amine, is a tertiary amine with the chemical formula C₁₁H₂₄ClN[1][2][3]. It presents as a colorless to light yellow liquid[1][4]. This compound has garnered significant attention in the pharmaceutical industry, primarily serving as a critical building block in the synthesis of Dronedarone, an antiarrhythmic medication used for managing heart rhythm disorders[4][5][6]. Beyond its role in drug development, it is also utilized as a corrosion inhibitor, a surfactant in personal care products, and an intermediate in the synthesis of quaternary ammonium compounds[1][6][7].

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| CAS Number | 36421-15-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₂₄ClN | [1][2][3] |

| Molecular Weight | 205.77 g/mol | [1][2] |

| IUPAC Name | N-butyl-N-(3-chloropropyl)butan-1-amine | [2][3][6] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 0.899 g/cm³ | [4] |

| Boiling Point | 253.2 °C at 760 mmHg | [4] |

| Melting Point | -61 °C (approximate) | [8] |

| Flash Point | 106.9 °C | [4] |

| Refractive Index | 1.45 | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., alcohol, ether) | [1][8] |

| pKa (Predicted) | 9.39 ± 0.50 | [1] |

| Canonical SMILES | CCCCN(CCCC)CCCCl | [1][9] |

| InChIKey | ANLMKUQEPXRMGV-UHFFFAOYSA-N | [1][2][9] |

Experimental Protocols

Synthesis of this compound from 3-(Dibutylamino)propan-1-ol [5]

This protocol describes a common laboratory-scale synthesis of the title compound.

Materials:

-

3-(Dibutylamino)propan-1-ol (1 equivalent)

-

Thionyl chloride (SOCl₂) (2 equivalents)

-

Chloroform (anhydrous)

-

Dichloromethane

-

Potassium carbonate (K₂CO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-(dibutylamino)propan-1-ol (e.g., 2.230 mmol, 0.418 g) in anhydrous chloroform (5 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add thionyl chloride (e.g., 4.460 mmol, 0.328 mL) to the solution via a syringe.

-

Heat the reaction mixture to reflux and maintain for 7 hours.

-

Upon completion (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water and dichloromethane.

-

Carefully add potassium carbonate (e.g., 1.2 g) to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (5 mL) and water (5 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).

-

The final product, this compound, is obtained as a yellow oil (e.g., 0.430 g, 94% yield).

Characterization Data: [5]

-

¹H NMR (400 MHz, CDCl₃): δ 3.62 (t, J = 6.5 Hz, 2H), 2.55 (t, J = 6.8 Hz, 2H), 2.40 (t, 4H), 1.89 (qi, J = 6.7 Hz, 2H), 1.48-1.36 (m, 4H), 1.36-1.26 (m, 4H), 0.93 (t, J = 7.3 Hz, 6H).

-

¹³C NMR (101 MHz, CDCl₃): δ 54.02, 51.06, 43.45, 30.61, 29.43, 20.67, 14.05.

-

HRMS (EI+): m/z calculated for C₁₁H₂₄NCl: 205.1597, found: 205.1596.

Applications in Drug Development and Industry

The primary application of this compound is as a key intermediate in the production of Dronedarone hydrochloride, an important antiarrhythmic drug for treating atrial fibrillation[4][5][6]. Its specific chemical structure, featuring a chlorinated propyl chain and a dibutylamine group, makes it an ideal precursor for constructing the more complex Dronedarone molecule[4].

Beyond this principal role, the compound finds utility in several other areas:

-

Pharmaceuticals: It is listed as an impurity of the antiarrhythmic drug Butoprozine[5].

-

Corrosion Inhibition: It is used in the oil and gas industry to form a protective film on metal surfaces, preventing corrosion[1].

-

Surfactants: It acts as a surfactant in the manufacturing of personal care products like shampoos and soaps by reducing the surface tension of liquids[1].

-

Organic Synthesis: It is a versatile intermediate for synthesizing various organic compounds, including quaternary ammonium salts, which have broad applications as disinfectants and fabric softeners[7].

Safety and Handling

This compound is a chemical that requires careful handling due to its potential hazards.

Hazard Identification:

-

Aggregated GHS information indicates it causes skin irritation (H315) and serious eye irritation (H319)[2].

-

Some classifications also warn that it may cause respiratory irritation (H335)[2].

-

Other safety data sheets classify it as a combustible liquid (H227), harmful if swallowed (H302), and potentially fatal if it comes into contact with skin or is inhaled (H310 + H330)[10].

Precautionary Measures and First Aid: [10][11][12]

-

Handling: Use only in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C11H24ClN | CID 96084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. innospk.com [innospk.com]

- 5. This compound | 36421-15-5 [chemicalbook.com]

- 6. This compound | 36421-15-5 | Benchchem [benchchem.com]

- 7. This compound [myskinrecipes.com]

- 8. chembk.com [chembk.com]

- 9. PubChemLite - this compound (C11H24ClN) [pubchemlite.lcsb.uni.lu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to N-(3-Chloropropyl)dibutylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(3-Chloropropyl)dibutylamine, a key chemical intermediate in various industrial and pharmaceutical applications. It covers its physicochemical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and development.

Executive Summary

This compound is a tertiary amine with the molecular formula C₁₁H₂₄ClN.[1][2] It is primarily recognized for its crucial role as a building block in the synthesis of complex organic molecules.[3] Most notably, it serves as a key intermediate in the production of Dronedarone, an antiarrhythmic medication used to treat atrial fibrillation.[3][4] This guide consolidates essential data, including molecular weight, physical constants, and spectral information, to support its application in laboratory and industrial settings.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[3][4] It is soluble in organic solvents like alcohol and ether but insoluble in water.[5] Proper storage in a cool, dry, well-closed container away from moisture and light is critical to maintain its stability and purity.[3][4]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Identifiers | ||

| IUPAC Name | N-butyl-N-(3-chloropropyl)butan-1-amine | [1] |

| CAS Number | 36421-15-5 | [1][2][3] |

| Molecular Formula | C₁₁H₂₄ClN | [1][2][3] |

| Physical Constants | ||

| Molecular Weight | 205.77 g/mol | [1][2] |

| Monoisotopic Mass | 205.1597275 Da | [1][2] |

| Density | 0.899 g/cm³ | [3] |

| Boiling Point | 253.2 °C @ 760 mmHg | [3][4] |

| Flash Point | 106.9 °C | [3] |

| Refractive Index | 1.45 | [3] |

| pKa (Predicted) | 9.39 ± 0.50 | [2] |

| Computed Properties | ||

| XLogP3-AA | 3.7 | [1] |

| Topological Polar Surface Area | 3.2 Ų | [1][2] |

| Rotatable Bond Count | 9 | [2] |

| Heavy Atom Count | 13 | [2] |

Applications in Research and Drug Development

The primary and most well-documented application of this compound is in pharmaceutical manufacturing.

-

Dronedarone Synthesis : It is a critical intermediate for the production of Dronedarone hydrochloride, a medication for managing heart rhythm disorders.[3][4] Its chemical structure is ideal for introducing specific functional groups required for the drug's therapeutic action.[3]

-

Other Pharmaceutical Roles : The compound is also noted as a potential impurity in the manufacturing of Butoprozine, another antiarrhythmic drug.[4][6]

-

Industrial Applications : Beyond pharmaceuticals, it is used as a corrosion inhibitor in the oil and gas industry and as a surfactant in the production of personal care products.[2][7] It is also used in the synthesis of quaternary ammonium compounds, which have broad applications as disinfectants and fabric softeners.[8]

Experimental Protocols

4.1 Synthesis of this compound

A general and high-yield procedure for the synthesis involves the chlorination of 3-(dibutylamino)propan-1-ol using thionyl chloride.[6]

Materials:

-

3-(dibutylamino)propan-1-ol

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

Dissolve 3-(dibutylamino)propan-1-ol (1.0 eq) in chloroform.[6]

-

Slowly add thionyl chloride (2.0 eq) to the solution via syringe.[6]

-

Stir the reaction mixture under reflux conditions for 7 hours.[6]

-

After the reaction is complete, cool the mixture and dilute it with water and dichloromethane.[6]

-

Add potassium carbonate to neutralize the excess acid.[6]

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and water.[6]

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield this compound as a yellow oil (typical yield: 94%).[6]

4.2 Analytical Characterization

The final product can be characterized using standard analytical techniques. Published spectral data includes:

-

¹H NMR (400 MHz, CDCl₃): δ 3.62 (t, J = 6.5 Hz, 2H), 2.55 (t, J = 6.8 Hz, 2H), 2.40 (t, 4H), 1.89 (qi, 2H), 1.48-1.36 (m, 4H), 1.36-1.26 (m, 4H), 0.93 (t, J = 7.3 Hz, 6H).[6]

-

¹³C NMR (101 MHz, CDCl₃): δ 54.02, 51.06, 43.45, 30.61, 29.43, 20.67, 14.05.[6]

-

HRMS (EI+): m/z for C₁₁H₂₄NCl calculated: 205.1597; measured: 205.1596.[6]

Safety and Handling

This compound is classified as an irritant.[9] It may cause skin, eye, and respiratory irritation.[2][9]

Precautionary Measures (GHS Statements):

-

Prevention : Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection.[2]

-

Response :

-

Storage : Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed and away from strong oxidizing agents and acids.[2][5]

References

- 1. This compound | C11H24ClN | CID 96084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 36421-15-5 [chemicalbook.com]

- 7. This compound | 36421-15-5 | Benchchem [benchchem.com]

- 8. This compound [myskinrecipes.com]

- 9. 36421-15-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the 1H NMR Spectrum of N-(3-Chloropropyl)dibutylamine

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-(3-Chloropropyl)dibutylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents the spectral data in a structured format, details the experimental protocol for data acquisition, and includes a visual representation of the molecular structure with proton assignments.

Introduction

This compound is a tertiary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic drug dronedarone.[1] Accurate structural confirmation is crucial for its application in multi-step syntheses. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: 1H NMR Data for this compound in CDCl3 [2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 3.62 | Triplet (t) | 6.5 | 2H | a (-CH2-Cl) |

| 2.55 | Triplet (t) | 6.8 | 2H | c (-N-CH2-CH2-) |

| 2.40 | Triplet (t) | Not specified | 4H | d (-N-CH2-(CH2)2-CH3) |

| 1.89 | Quintet (qi) | Not specified | 2H | b (-CH2-CH2-CH2-) |

| 1.48-1.36 | Multiplet (m) | Not specified | 4H | e (-CH2-CH2-CH3) |

| 1.36-1.26 | Multiplet (m) | Not specified | 4H | f (-CH2-CH3) |

| 0.93 | Triplet (t) | 7.3 | 6H | g (-CH3) |

Experimental Protocol

The following outlines a general procedure for the acquisition of a 1H NMR spectrum for this compound, based on standard laboratory practices.

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

The solution is transferred to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The NMR data is acquired on a 400 MHz spectrometer.

-

The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

3. Data Acquisition:

-

A standard one-pulse 1H NMR experiment is performed.

-

Key acquisition parameters include a spectral width appropriate for proton spectra (e.g., -2 to 12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds between pulses.

4. Data Processing:

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated to determine the relative number of protons for each resonance.

-

The multiplicities and coupling constants are determined from the splitting patterns of the signals.

Structural Assignment and Visualization

The chemical structure of this compound and the assignment of its proton signals are visualized in the following diagram.

Caption: Molecular structure of this compound with proton assignments.

References

A Comprehensive Technical Guide to the ¹³C NMR Spectroscopic Data of N-(3-Chloropropyl)dibutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for N-(3-Chloropropyl)dibutylamine, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic drug Dronedarone.[1][2][3] This document presents the spectral data, detailed experimental protocols for its acquisition, and a structural visualization to aid in the interpretation of the data.

Overview of this compound

This compound, with the molecular formula C₁₁H₂₄ClN, is a tertiary amine that serves as a critical building block in organic synthesis.[4][5] Its structure incorporates two n-butyl groups and a 3-chloropropyl group attached to a central nitrogen atom. Accurate characterization of this compound is essential for ensuring purity and identity in synthetic processes. ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing valuable information about the carbon skeleton.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at a frequency of 101 MHz. The observed chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. The spectrum displays seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

The quantitative spectral data and the assignment of each signal to the corresponding carbon atom in the this compound structure are summarized in the table below.

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| C1' (N-C H₂-CH₂-CH₂-Cl) | 51.06 |

| C2' (N-CH₂-C H₂-CH₂-Cl) | 30.61 |

| C3' (N-CH₂-CH₂-C H₂-Cl) | 43.45 |

| C1 (N-(C H₂-CH₂-CH₂-CH₃)₂) | 54.02 |

| C2 (N-(CH₂-C H₂-CH₂-CH₃)₂) | 29.43 |

| C3 (N-(CH₂-CH₂-C H₂-CH₃)₂) | 20.67 |

| C4 (N-(CH₂-CH₂-CH₂-C H₃)₂) | 14.05 |

| Data sourced from ChemicalBook.[6] |

Experimental Protocols

The data presented in this guide is based on established synthetic and analytical procedures.

A. Synthesis of this compound [6]

The compound is synthesized from 3-(dibutylamino)propan-1-ol.

-

Dissolution : 3-(dibutylamino)propan-1-ol (2.230 mmol, 0.418 g) is dissolved in chloroform (5 mL).

-

Chlorination : Thionyl chloride (4.460 mmol, 0.328 mL) is added slowly to the solution via a syringe.

-

Reaction : The mixture is stirred under reflux conditions for a period of 7 hours.

-

Workup : Upon completion, the reaction mixture is diluted with water and dichloromethane. Potassium carbonate (1.2 g) is added to neutralize the acid. The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate (5 mL) and water (5 mL).

-

Isolation : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under vacuum to yield this compound as a yellow oil.

B. NMR Spectroscopy [6]

-

Instrument : The ¹³C NMR spectrum was recorded on a 101 MHz NMR spectrometer.

-

Sample Preparation : The purified this compound was dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition : The spectrum was acquired under standard conditions for ¹³C NMR, including proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent signal.

Visualization of Molecular Structure and NMR Data

The following diagram illustrates the chemical structure of this compound, with each unique carbon atom labeled. The corresponding ¹³C NMR chemical shifts are presented, providing a clear visual correlation between the structure and its spectral data.

Caption: Molecular structure and ¹³C NMR assignments.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 36421-15-5 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C11H24ClN | CID 96084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H24ClN) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 36421-15-5 [chemicalbook.com]

In-Depth Technical Guide to the Mass Spectrometry Analysis of N-(3-Chloropropyl)dibutylamine

This technical guide provides a comprehensive overview of the mass spectrometry analysis of N-(3-Chloropropyl)dibutylamine, a compound relevant to researchers, scientists, and professionals in drug development. The guide details expected mass spectral data, a standardized experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a discussion of its characteristic fragmentation patterns.

Core Compound Information

This compound is a tertiary amine with the molecular formula C₁₁H₂₄ClN.[1] Its structure contains a dibutylamine moiety connected to a 3-chloropropyl group. This structure dictates its behavior in mass spectrometry, particularly its fragmentation pattern under electron ionization (EI).

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ClN | [1] |

| Molecular Weight | 205.77 g/mol | [1] |

| Monoisotopic Mass | 205.1597 Da | [2] |

| IUPAC Name | N-butyl-N-(3-chloropropyl)butan-1-amine | [1] |

Predicted Electron Ionization Mass Spectrum

While a publicly available, complete experimental mass spectrum is not readily accessible, high-resolution mass spectrometry has confirmed the mass of the molecular ion.[2] The expected major fragments in an Electron Ionization (EI) mass spectrum can be predicted based on established fragmentation patterns of aliphatic amines and halogenated compounds.[3][4]

The dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][4] For this compound, this would lead to several characteristic ions.

Table 1: Predicted Major Ions in the EI Mass Spectrum of this compound

| m/z (predicted) | Ion Structure | Fragmentation Pathway |

| 205/207 | [C₁₁H₂₄ClN]⁺ | Molecular ion (presence of ³⁷Cl isotope peak) |

| 162 | [C₁₀H₂₃N]⁺ | Alpha-cleavage with loss of the chloropropyl group |

| 148 | [C₉H₂₀N]⁺ | Alpha-cleavage with loss of a butyl radical |

| 128 | [C₈H₁₈N]⁺ | Loss of the 3-chloropropyl group and a methyl radical |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage leading to the dibutylamine fragment ion |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation from the chloropropyl group |

Experimental Protocol: GC-MS Analysis

This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of similar amine compounds.[5][6]

3.1. Sample Preparation

-

Solvent Selection: Dissolve the this compound sample in a volatile organic solvent such as dichloromethane or methanol.

-

Concentration: Prepare a solution with a concentration in the range of 10-100 µg/mL.

-

Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time).

3.2. Gas Chromatography (GC) Conditions

| Parameter | Recommended Setting |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Oven Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |

3.3. Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-400 |

| Scan Rate | 2 scans/second |

Visualization of Experimental Workflow and Fragmentation

The following diagrams illustrate the logical flow of the GC-MS experiment and the primary fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of N-(3-Chloropropyl)dibutylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-(3-Chloropropyl)dibutylamine is a tertiary amine and an important intermediate in the synthesis of various pharmaceuticals, most notably the antiarrhythmic agent Dronedarone.[1] Its chemical structure, containing dibutylamino and chloropropyl moieties, makes it a versatile building block. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds. By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy provides a unique "fingerprint" of a molecule's functional groups.

This guide provides a detailed overview of the expected infrared spectroscopic features of this compound. As publicly available experimental spectra are scarce, this document focuses on a predictive analysis based on the compound's known functional groups. Furthermore, it outlines a standard experimental protocol for acquiring an IR spectrum for this type of liquid analyte and discusses the applications of this technique in a research and development setting.

Predicted Infrared Spectrum of this compound

The structure of this compound (C₁₁H₂₄ClN) dictates its infrared absorption profile. The key functional groups are the aliphatic C-H bonds within the butyl and propyl chains, the tertiary amine (C-N) linkage, and the alkyl chloride (C-Cl) bond. Tertiary amines are distinguished by the absence of N-H bonds, meaning no characteristic N-H stretching or bending vibrations will be present in the spectrum.[2][3][4]

The predicted quantitative data for the principal vibrational modes are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Mode | Functional Group Assignment |

| 2960–2850 | Strong | C-H Asymmetric & Symmetric Stretch | CH₃ & CH₂ (Alkyl) |

| 1470–1450 | Medium | C-H Scissoring (Bending) | CH₂ (Alkyl) |

| 1380–1370 | Medium-Weak | C-H Symmetric Bending (Umbrella) | CH₃ (Alkyl) |

| 1300–1150 | Medium-Weak | C-H Wagging | -CH₂-Cl |

| 1250–1020 | Medium-Weak | C-N Stretch | Tertiary Aliphatic Amine |

| 850–550 | Medium-Strong | C-Cl Stretch | Alkyl Halide |

Analysis of Key Spectral Regions:

-

C-H Stretching Region (3000-2800 cm⁻¹): The most intense absorptions in the spectrum are expected in this region, arising from the stretching vibrations of the numerous C-H bonds in the two butyl groups and the propyl chain. These strong peaks are characteristic of sp³-hybridized carbon atoms.

-

C-H Bending Region (1500-1300 cm⁻¹): This region will feature several medium-intensity peaks corresponding to the various bending vibrations (scissoring, wagging, and twisting) of the CH₂ and CH₃ groups. A specific C-H wagging vibration associated with the methylene group adjacent to the chlorine atom (-CH₂Cl) is predicted to occur between 1300-1150 cm⁻¹.[5][6]

-

Fingerprint Region (Below 1500 cm⁻¹): This complex region contains a wealth of information from various single-bond stretching and bending vibrations.

-

C-N Stretch: The characteristic C-N stretching vibration for a tertiary aliphatic amine is expected as a weak to medium band in the 1250–1020 cm⁻¹ range.[2] Its identification can sometimes be challenging due to overlap with other peaks in this busy region.[3]

-

C-Cl Stretch: A moderately strong absorption arising from the C-Cl stretching vibration is predicted in the 850–550 cm⁻¹ range.[5][6][7] The presence of this band is a key indicator for the chloropropyl moiety of the molecule.

-

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) combined with Fourier Transform Infrared (FTIR) spectroscopy is a modern, rapid, and reliable method for analyzing liquid samples with minimal preparation.[8]

Principle: In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating a transient "evanescent wave" that penetrates a short distance (typically 0.5-2 µm) into the sample placed in direct contact with the crystal. The sample absorbs energy at specific wavelengths, attenuating the evanescent wave. The reflected beam, now carrying the sample's spectral information, is then directed to the detector.

Instrumentation and Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., a single-bounce diamond ATR).

-

Sample: this compound (liquid).

-

Cleaning supplies: Reagent-grade isopropanol or ethanol and soft, lint-free wipes.

Detailed Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is impeccably clean. Use a solvent-moistened wipe (e.g., isopropanol) to clean the crystal, followed by a dry wipe.

-

Initiate the instrument software and collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and is automatically subtracted from the sample spectrum.[9]

-

-

Sample Application:

-

Spectrum Acquisition:

-

If the ATR unit has a pressure clamp, lower it to ensure firm contact between the liquid sample and the crystal.

-

Acquire the sample spectrum. Typical acquisition parameters for routine analysis are:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans (averaged to improve signal-to-noise ratio)

-

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum (typically plotted as % Transmittance or Absorbance vs. Wavenumber).

-

If necessary, apply a baseline correction to flatten the spectrum's baseline.

-

Analyze the spectrum by identifying the positions and relative intensities of the absorption bands and assigning them to the corresponding molecular vibrations as detailed in the data table.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal surface with solvent and wipes immediately after the measurement to prevent cross-contamination.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FTIR experimental procedure.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Applications in Drug Development and Quality Control

Infrared spectroscopy is an indispensable tool for scientists working with intermediates like this compound.

-

Identity Confirmation: The resulting spectrum serves as a unique fingerprint. By comparing the acquired spectrum of a synthesized batch against a reference spectrum (either predicted or from a certified standard), researchers can rapidly confirm the identity and structural integrity of the compound.

-

Purity Assessment: The technique is highly sensitive to the presence of certain impurities. For instance, the presence of the starting material 3-(dibutylamino)propan-1-ol would be easily detected by the appearance of a strong, broad O-H stretching band in the 3600-3200 cm⁻¹ region, an area where the final product should be transparent.

-

Reaction Monitoring: In a synthesis process, IR spectroscopy can be used to monitor the disappearance of reactants and the appearance of the product, helping to determine reaction completion.

Conclusion

While experimental IR spectra for this compound are not readily found in the literature, a robust predictive analysis based on its constituent functional groups provides a clear and reliable guide for its spectroscopic characterization. The key expected features include strong aliphatic C-H stretching bands, a medium-weak C-N stretch, and a characteristic C-Cl stretch in the fingerprint region. The absence of N-H absorptions definitively confirms its tertiary amine nature. Coupled with a straightforward and rapid ATR-FTIR experimental protocol, infrared spectroscopy stands as a vital, first-line analytical method for identity confirmation and quality assessment of this important pharmaceutical intermediate.

References

- 1. innospk.com [innospk.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. scribd.com [scribd.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. quora.com [quora.com]

- 8. jascoinc.com [jascoinc.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

Synthesis of N-(3-Chloropropyl)dibutylamine from 3-(dibutylamino)propan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-Chloropropyl)dibutylamine, a key intermediate in the pharmaceutical industry, from its precursor 3-(dibutylamino)propan-1-ol. The document details the chemical transformation, experimental protocols, and quantitative data, offering a practical resource for laboratory and process development applications.

Introduction

This compound, also known by its IUPAC name N-butyl-N-(3-chloropropyl)butan-1-amine, is a tertiary amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, it is a key intermediate in the production of Dronedarone, an antiarrhythmic medication used in the management of heart rhythm disorders.[2] The conversion of 3-(dibutylamino)propan-1-ol to this compound is a fundamental chlorination reaction, typically achieved by employing a chlorinating agent to replace the hydroxyl group with a chlorine atom. This guide focuses on the widely used and efficient method utilizing thionyl chloride (SOCl₂).

Reaction Scheme and Mechanism

The synthesis involves the reaction of 3-(dibutylamino)propan-1-ol with thionyl chloride. The hydroxyl group of the alcohol is converted into a chlorosulfite intermediate, which is a good leaving group. The chloride ion, generated from thionyl chloride, then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group to form the desired this compound. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.

Caption: Overall reaction for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3-(dibutylamino)propan-1-ol using thionyl chloride.

| Parameter | Value | Reference |

| Reactants | ||

| 3-(dibutylamino)propan-1-ol | 1.0 eq (2.230 mmol, 0.418 g) | [3] |

| Thionyl chloride (SOCl₂) | 2.0 eq (4.460 mmol, 0.328 mL) | [3] |

| Solvent | ||

| Chloroform (CHCl₃) | 5 mL | [3] |

| Reaction Conditions | ||

| Temperature | Reflux | [3] |

| Reaction Time | 7 hours | [3] |

| Work-up Reagents | ||

| Water | As needed for dilution | [3] |

| Dichloromethane (CH₂Cl₂) | As needed for dilution | [3] |

| Potassium carbonate (K₂CO₃) | 1.2 g | [3] |

| Saturated aq. Sodium bicarbonate | 5 mL | [3] |

| Product | ||

| This compound | 0.430 g | [3] |

| Yield | ||

| Yield | 94% | [3] |

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound.

Materials:

-

3-(dibutylamino)propan-1-ol

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(dibutylamino)propan-1-ol (2.230 mmol, 0.418 g) in chloroform (5 mL).[3]

-

Slowly add thionyl chloride (4.460 mmol, 0.328 mL) to the solution using a syringe.[3]

-

Heat the reaction mixture to reflux and maintain stirring for 7 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and dichloromethane.[3]

-

Carefully add potassium carbonate (1.2 g) to neutralize the excess acid.[3]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (5 mL) and water (5 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate.[3]

-

Filter the drying agent and remove the solvent under reduced pressure (in vacuum) to obtain this compound as a yellow oil (0.430 g, 94% yield).[3]

Caption: Experimental workflow for the synthesis.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques. The reported data is as follows:

-

¹H NMR (400 MHz, CDCl₃): δ 3.62 (t, J = 6.5 Hz, 2H), 2.55 (t, J = 6.8 Hz, 2H), 2.40 (t, 4H), 1.89 (qi, J = 6.7 Hz, 2H), 1.48-1.36 (m, 4H), 1.36-1.26 (m, 4H), 0.93 (t, J = 7.3 Hz, 6H).[3]

-

¹³C NMR (101 MHz, CDCl₃): δ 54.02, 51.06, 43.45, 30.61, 29.43, 20.67, 14.05.[3]

-

HRMS (EI+): m/z calculated for C₁₁H₂₄NCl: 205.1597, found: 205.1596.[3]

Safety Considerations

-

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction releases toxic gases (SO₂ and HCl). Ensure that the experimental setup is properly vented to a scrubbing system.

-

Chloroform and dichloromethane are hazardous solvents. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound from 3-(dibutylamino)propan-1-ol using thionyl chloride is a high-yielding and straightforward method. This guide provides the necessary details for researchers and drug development professionals to successfully perform and understand this important chemical transformation. Adherence to the experimental protocol and safety precautions is crucial for a successful and safe synthesis.

References

N-(3-Chloropropyl)dibutylamine synthesis mechanism

An In-depth Technical Guide to the Synthesis of N-(3-Chloropropyl)dibutylamine

Introduction

This compound, with the chemical formula C₁₁H₂₄ClN, is a tertiary amine that serves as a crucial intermediate in organic synthesis.[1][2] It is primarily recognized for its role as a key building block in the production of Dronedarone, an antiarrhythmic medication used to treat atrial fibrillation and flutter.[1][3][4] This compound is also identified as an impurity in the manufacturing of Butoprozine, another antiarrhythmic drug.[3][4] Typically, it appears as a colorless to light yellow liquid.[1][2]

Synthesis Mechanisms

The synthesis of this compound can be achieved through various pathways. The most prominently documented method involves the chlorination of an amino alcohol precursor. An alternative approach is the direct alkylation of a secondary amine.

Chlorination of 3-(Dibutylamino)propan-1-ol

This is a widely cited method for the preparation of this compound. The reaction involves the conversion of the hydroxyl group of 3-(dibutylamino)propan-1-ol into a chloro group using a chlorinating agent, typically thionyl chloride (SOCl₂).

The mechanism proceeds as follows:

-

The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride.

-

A proton is subsequently removed by the chloride ion or another base present in the mixture.

-

The intermediate then undergoes an internal nucleophilic substitution (Sₙi), where the chloride ion attacks the carbon atom bearing the leaving group, which decomposes into sulfur dioxide (SO₂) and a chloride ion. This step results in the formation of the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Alkylation of Dibutylamine

An alternative synthetic route involves the direct N-alkylation of dibutylamine with a suitable three-carbon electrophile containing a chlorine atom and a more reactive leaving group, such as 1-bromo-3-chloropropane.[5] In this reaction, the nucleophilic nitrogen of dibutylamine attacks the carbon atom bonded to the bromine. Bromine is a better leaving group than chlorine, allowing for selective alkylation at that position.

This reaction is a standard nucleophilic substitution (Sₙ2) reaction. The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in 1-bromo-3-chloropropane. This leads to the displacement of the bromide ion and the formation of the desired product.

Caption: Alternative synthesis via alkylation of dibutylamine.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 3-(dibutylamino)propan-1-ol.[6]

Materials:

-

3-(Dibutylamino)propan-1-ol (2.230 mmol, 0.418 g)

-

Chloroform (5 mL)

-

Thionyl chloride (4.460 mmol, 0.328 mL)

-

Water

-

Dichloromethane

-

Potassium carbonate (1.2 g)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup : Dissolve 3-(dibutylamino)propan-1-ol in chloroform in a suitable reaction vessel.

-

Addition of Reagent : Slowly add thionyl chloride to the solution via a syringe.

-

Reaction : Stir the reaction mixture under reflux conditions for 7 hours.

-

Work-up : After the reaction is complete, dilute the mixture with water and dichloromethane. Add potassium carbonate.

-

Extraction : Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and water.

-

Drying and Concentration : Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under vacuum.

-

Product : The final product, this compound, is obtained as a yellow oil.[6]

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key physical, chemical, and analytical data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ClN | [1][2][7] |

| Molecular Weight | 205.77 g/mol | [2][4][8][9] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 253.2°C @ 760 mmHg | [1][2] |

| Density | 0.899 g/cm³ | [1][2] |

| Flash Point | 106.9°C | [1][4] |

| Refractive Index | 1.45 | [1] |

| Solubility | Soluble in alcohol, ether, and organic solvents; insoluble in water. | [7] |

Table 2: Analytical Data

| Analysis | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.62 (t, J = 6.5 Hz, 2H), 2.55 (t, J = 6.8 Hz, 2H), 2.40 (t, 4H), 1.89 (qi, 2H), 1.48-1.36 (m, 4H), 1.36-1.26 (m, 4H), 0.93 (t, J = 7.3 Hz, 6H) | [6] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 54.02, 51.06, 43.45, 30.61, 29.43, 20.67, 14.05 | [6] |

| HRMS (EI+) | m/z [M]⁺ Calculated: 205.1597, Measured: 205.1596 | [6] |

| Purity (Industrial Grade) | ≥ 98% | [1] |

Safety and Handling

This compound is considered a corrosive chemical that can cause skin and eye irritation.[7][9] It may also cause respiratory irritation.[9] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be worn during handling.[7] The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[1][4][7] It is important to prevent exposure to high temperatures or open flames, as it may release toxic hydrogen chloride gas.[7]

References

- 1. innospk.com [innospk.com]

- 2. This compound [myskinrecipes.com]

- 3. ja.senfeidachem.com [ja.senfeidachem.com]

- 4. nbinno.com [nbinno.com]

- 5. sanjaychemindia.com [sanjaychemindia.com]

- 6. This compound | 36421-15-5 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C11H24ClN | CID 96084 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Butyl-N-(3-chloropropyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-(3-chloropropyl)butan-1-amine is a tertiary amine that serves as a critical intermediate in the synthesis of various organic compounds, most notably the antiarrhythmic drug Dronedarone. This document provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic properties. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical Characteristics

N-Butyl-N-(3-chloropropyl)butan-1-amine, also known by its synonyms N-butyl-N-(3-chloropropyl)-1-butanamine and (3-Chloropropyl)dibutylamine, is a key chemical intermediate.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Identifiers and General Properties

| Property | Value |

| IUPAC Name | N-butyl-N-(3-chloropropyl)butan-1-amine |

| CAS Number | 36421-15-5[2] |

| Molecular Formula | C₁₁H₂₄ClN[2] |

| Molecular Weight | 205.77 g/mol [2] |

| Appearance | Colorless liquid[3] |

| Purity | Typically ≥98% |

Physical Properties

| Property | Value |

| Boiling Point | ~265 °C (approx.)[3] |

| Melting Point | ~ -61 °C (approx.)[3] |

| Density | ~0.87 g/cm³ (approx.)[3] |

| Solubility | Soluble in alcohol, ether, and other organic solvents; insoluble in water.[3] |

Synthesis and Purification

The synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine can be achieved through several methods, primarily involving the alkylation of dibutylamine or the sequential alkylation of n-butylamine.

Synthesis from Dibutylamine (One-Step Method)

A common method involves the direct alkylation of dibutylamine with 1-bromo-3-chloropropane.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with dibutylamine and a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Alkylating Agent: Slowly add 1-bromo-3-chloropropane to the stirred solution of dibutylamine. An excess of dibutylamine can be used to minimize the formation of quaternary ammonium salts.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-90 °C and maintain it under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Work-up: After cooling to room temperature, the reaction mixture is typically washed with water to remove any water-soluble byproducts and unreacted starting materials. The organic layer is then separated.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure N-Butyl-N-(3-chloropropyl)butan-1-amine.

Logical Relationship of the One-Step Synthesis:

References

Stability and Storage of N-(3-Chloropropyl)dibutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of N-(3-Chloropropyl)dibutylamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines recommended storage conditions, potential degradation pathways, and detailed methodologies for assessing the stability of this compound, in line with regulatory expectations.

Compound Overview